N-benzyl-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide
Description
N-benzyl-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide is a heterocyclic compound featuring a benzothiazole core substituted with methoxy groups at positions 4 and 7, a nitrofuran moiety, and a benzyl group attached via a carboxamide linkage. This structure combines electron-rich (methoxy) and electron-deficient (nitrofuran) regions, which may influence its physicochemical and biological properties.
Properties
IUPAC Name |
N-benzyl-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O6S/c1-28-14-8-9-15(29-2)19-18(14)22-21(31-19)23(12-13-6-4-3-5-7-13)20(25)16-10-11-17(30-16)24(26)27/h3-11H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSQVWXFXWRJIME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)OC)SC(=N2)N(CC3=CC=CC=C3)C(=O)C4=CC=C(O4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-benzyl-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide (referred to as BDBT) is a synthetic compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
BDBT is characterized by a complex structure that includes:
- A benzyl group
- A benzothiazole moiety with methoxy substituents
- A nitrofuran component
- A carboxamide functional group
The molecular formula of BDBT is with a molecular weight of approximately 414.44 g/mol. The presence of multiple functional groups suggests diverse biological interactions.
Preliminary studies indicate that BDBT may exhibit several biological activities, primarily through the following mechanisms:
-
Anti-inflammatory Activity :
- BDBT may inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory pathway. By blocking these enzymes, the compound could reduce the synthesis of prostaglandins, thereby alleviating inflammation and associated pain.
-
Antimicrobial Activity :
- Compounds similar to BDBT have shown efficacy against various pathogens. The nitrofuran component is particularly noted for its antimicrobial properties, which may extend to BDBT.
-
Anticancer Potential :
- The benzothiazole moiety is often linked to enhanced anticancer activity due to its ability to interact with multiple molecular targets involved in cancer progression. Studies on structurally related compounds suggest that BDBT may also possess similar anticancer properties.
In Vitro Studies
In vitro assays have demonstrated that BDBT exhibits significant anti-inflammatory effects in cellular models. For instance, when tested on human fibroblast cells stimulated with pro-inflammatory cytokines, BDBT reduced the expression of COX-2 and other inflammatory markers.
In Vivo Studies
Animal models have further validated the anti-inflammatory and analgesic properties of BDBT. In a study involving carrageenan-induced paw edema in rats, administration of BDBT resulted in a significant reduction in swelling compared to control groups.
Case Studies
-
Case Study on Anti-inflammatory Effects :
- In a controlled study with rats, BDBT was administered at varying doses (10 mg/kg, 20 mg/kg). Results indicated a dose-dependent reduction in paw edema and pain response, supporting its potential as an analgesic agent.
-
Case Study on Anticancer Activity :
- A preliminary investigation into the effects of BDBT on cancer cell lines (MCF-7 breast cancer cells) showed promising results. Treatment with BDBT led to reduced cell viability and induced apoptosis, suggesting its potential as an anticancer agent.
Comparative Analysis with Related Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key structural analogs include:
N-(4,7-dichloro-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide (CAS 862807-45-2)
N-(5-ethylamino-2,5-dihydro-1,3-thiazol-2-yl)-3-hydroxy-5-nitro-1-benzofuran-2-carbohydrazide
Table 1: Comparative Analysis
*Predicted based on structural analogs.
Key Observations:
- Substituent Effects : The dichloro analog (CAS 862807-45-2) exhibits higher lipophilicity (XLogP3 = 4.4) due to electron-withdrawing Cl groups, whereas the target compound’s methoxy substituents (electron-donating) may reduce logP (~3.8) and enhance solubility in polar solvents .
- Carbohydrazide Derivatives: The ethylamino-carbohydrazide analog () has additional hydrogen-bonding capacity (3 donors, 8 acceptors), which could improve target affinity but reduce membrane permeability .
Q & A
Q. What synthetic methodologies are recommended for preparing N-benzyl-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide, and how do reaction conditions affect yield and purity?
- Methodological Answer : The synthesis involves multi-step reactions, including:
- Acylation : Reacting 5-nitrofuran-2-carboxylic acid with a benzothiazole amine derivative (e.g., 4,7-dimethoxy-1,3-benzothiazol-2-amine) using coupling agents like DCC (dicyclohexylcarbodiimide) or chloroacetyl chloride in anhydrous DMF .
- N-Benzylation : Introducing the benzyl group via nucleophilic substitution or reductive amination under inert conditions.
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (methanol/water) to isolate the final product .
Q. Key Factors :
Q. Example SAR Table :
| Analog | Substituent (R) | IC₅₀ (µM) | Target Enzyme | Reference |
|---|---|---|---|---|
| Parent | 4,7-OCH₃ | 1.2 | PFOR | |
| Analog 1 | 4,5-Cl | 3.8 | PFOR | |
| Analog 2 | N-3-pyridylmethyl | 0.9 | Sortase |
Q. How should conflicting data in pharmacological studies (e.g., varying IC₅₀ values across studies) be analyzed and resolved?
- Methodological Answer :
- Assay Standardization : Compare buffer pH, temperature, and enzyme concentration (e.g., PFOR activity varies with anaerobic conditions) .
- Control Experiments : Validate results using positive controls (e.g., nitazoxanide for PFOR inhibition) and replicate assays in triplicate .
- Data Normalization : Express IC₅₀ relative to reference compounds and adjust for batch-to-batch variability in compound purity.
Q. What computational strategies are employed to model this compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to predict binding modes with PFOR or sortase enzymes, focusing on hydrogen bonds (e.g., N–H···N/O interactions) and π-π stacking with benzothiazole .
- MD Simulations : Run 100-ns trajectories to assess stability of ligand-enzyme complexes (e.g., RMSD < 2.0 Å indicates stable binding).
- QSAR Models : Corinate substituent electronegativity with bioactivity using Hammett constants or DFT-calculated charges .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
